molecular formula C10H12O4 B3021872 3-(Benzyloxy)-2-hydroxypropanoic acid CAS No. 374936-90-0

3-(Benzyloxy)-2-hydroxypropanoic acid

Cat. No. B3021872
CAS RN: 374936-90-0
M. Wt: 196.2 g/mol
InChI Key: LYSUHDDCSREYHC-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-hydroxypropanoic acid (BHPA) is a carboxylic acid that is of interest to the scientific community due to its various properties and applications. BHPA is also known as 3-Benzyloxy-2-hydroxypropionic acid, 3-Benzyloxypropionic acid, and 3-Benzyloxy-2-hydroxypropanoic acid. It is a white crystalline solid with a molecular formula of C9H12O3 and a molecular weight of 180.19 g/mol. BHPA is an organic compound that is derived from benzyl alcohol and is used in a variety of scientific applications, including synthesis and research.

Scientific Research Applications

Liquid-Crystalline Complexes and Polymerization

Kishikawa et al. (2008) synthesized a benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, and studied its complexation with dipyridyl compounds. These complexes exhibited smectic A liquid crystal phases, highlighting the potential of such benzoic acid derivatives in liquid-crystalline materials and their polymerization applications (Kishikawa, Hirai, & Kohmoto, 2008).

Bioproduction of 3-Hydroxypropanoic Acid

Jers et al. (2019) discussed the production of 3-hydroxypropanoic acid (3-HP) from renewable resources, highlighting its use as a precursor in the industrial production of chemicals like acrylic acid and its derivatives. This research emphasizes the biotechnological potential of compounds like 3-(Benzyloxy)-2-hydroxypropanoic acid in producing value-added chemicals (Jers, Kalantari, Garg, & Mijakovic, 2019).

Catalytic Chemical Methods

Pina, Falletta, and Rossi (2011) presented eco-sustainable processes leading to 3-hydroxypropanoic acid. This research shows the potential of catalytic chemical methods in producing such compounds, further expanding their application in organic synthesis and high-performance polymers (Pina, Falletta, & Rossi, 2011).

Luminescent Properties in Lanthanide Coordination Compounds

Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives in lanthanide coordination compounds. The study investigated how electron-withdrawing and electron-donating groups influence the photophysical properties of these compounds, showing their potential in luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Enzyme-Catalyzed Synthesis

Brem et al. (2009) reported the enzyme-catalyzed synthesis of 3-heteroaryl-3-hydroxypropanoic acids and their derivatives. This research highlights the potential of such compounds in the field of enzymatic synthesis, which could be crucial for the production of pharmaceutical intermediates (Brem, Paizs, Toșa, Vass, & Irimie, 2009).

Antibacterial Activity

Satpute, Gangan, and Shastri (2018) synthesized a novel ester/hybrid derivative of 3-Hydroxy benzoic acid and tested its potential antibacterial activity. This suggests that derivatives of benzoic acid, like this compound, could be significant in developing new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).

properties

IUPAC Name

2-hydroxy-3-phenylmethoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSUHDDCSREYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452122
Record name 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127744-27-8
Record name 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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